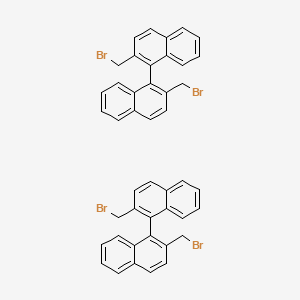

S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Description

Significance of Axially Chiral Binaphthyl Scaffolds in Contemporary Asymmetric Synthesis

Axially chiral compounds, particularly those based on the 1,1'-binaphthyl skeleton, have garnered significant attention from chemists due to their prevalence in natural products and their remarkable efficacy as ligands in asymmetric catalysis. researchgate.net The defining feature of these scaffolds is atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. acs.orgnih.gov This restricted rotation creates a stable, non-planar, and C2-symmetric chiral environment. nih.govnih.gov

This rigid and well-defined three-dimensional structure is paramount for effective chirality transfer in catalytic processes. acs.orgnih.gov When incorporated into a metal complex, ligands derived from binaphthyl scaffolds, such as the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), create a unique chiral pocket around the metal center. nih.gov This environment forces substrates to approach the catalyst in a highly specific orientation, thereby dictating the stereochemistry of the product with exceptional levels of enantioselectivity. researchgate.netacs.org The versatility of the binaphthyl framework allows for systematic modification at various positions on the naphthalene rings, enabling fine-tuning of steric and electronic properties to optimize catalyst performance for a diverse range of chemical transformations. nih.govrsc.org

S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene as a Pivotal Chiral Building Block

This compound serves as a crucial and versatile precursor in the synthesis of more complex chiral molecules, particularly customized ligands for asymmetric catalysis. Its significance lies in the two highly reactive bromomethyl (-CH₂Br) groups located at the 2 and 2' positions of the stable binaphthyl backbone. These groups are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions.

This reactivity allows for the straightforward introduction of a wide variety of functional groups, such as phosphines, amines, thiols, and alkoxides. By reacting this compound with different nucleophiles, chemists can readily synthesize a library of chiral ligands with tailored properties. For example, it is a key precursor for C2-symmetric bisphosphine ligands like o-NAPHOS, which can form nine-membered chelating rings with transition metals. dicp.ac.cn The enantiopurity of the final ligand is preserved throughout the synthesis, as the initial chirality is rooted in the stable axial chirality of the binaphthyl scaffold.

| Property | Value |

|---|---|

| CAS Number | 37803-02-4 clearsynth.comstrem.comchemicalbook.com |

| Molecular Formula | C₂₂H₁₆Br₂ strem.comchemicalbook.com |

| Molecular Weight | 440.17 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | White to light yellow powder strem.com |

| Enantiomeric Purity | Typically >99% ee strem.com |

Evolution of Binaphthalene-Derived Compounds in Stereoselective Catalysis

The development of binaphthyl-derived compounds has been a transformative force in stereoselective catalysis for several decades. The journey began with the pioneering development of BINOL and BINAP in the 1980s, which quickly became recognized as "privileged ligands" due to their exceptional performance in a wide range of transition-metal-catalyzed reactions, most notably asymmetric hydrogenation. nih.govnih.govresearchgate.net These first-generation ligands demonstrated the immense potential of the C2-symmetric binaphthyl scaffold to induce high enantioselectivity. nih.gov

Building on this success, researchers sought to create new generations of ligands with improved activity, broader substrate scope, and enhanced stability. This led to the synthesis of numerous derivatives by modifying the binaphthyl core. The use of versatile building blocks like this compound has been instrumental in this evolution. It allows for the creation of ligands that extend the coordination possibilities beyond the classic seven-membered rings of BINAP. For instance, ligands such as o-NAPHOS, synthesized from this bromo-derivative, form more flexible nine-membered ring chelates, which have proven highly effective in the asymmetric hydrogenation of functionalized olefins. dicp.ac.cn More recent innovations include the development of binaphthyl-based organocatalysts, such as Brønsted acids, and bifunctional ligands that combine the axial chirality of the binaphthyl scaffold with other reactive moieties to promote novel transformations like C-H activation. researchgate.netacs.orgnih.gov This continuous evolution, driven by the modularity of the binaphthyl framework, ensures its enduring relevance in the field of asymmetric synthesis.

| Ligand Name | Abbreviation | Key Application(s) |

|---|---|---|

| (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (S)-BINAP | Asymmetric hydrogenation, Suzuki-Miyaura coupling nih.govresearchgate.net |

| (S)-1,1'-Bi-2-naphthol | (S)-BINOL | Precursor for chiral Lewis acids and Brønsted acids researchgate.netnih.gov |

| (S)-3,3'-Diphenyl-2,2'-bis(diphenylphosphinomethyl)-1,1'-binaphthyl | (S)-o-NAPHOS | Rh(I)-catalyzed asymmetric hydrogenation of olefins dicp.ac.cn |

| (R)-2,2'-Bis(diphenylphosphinoamino)-1,1'-binaphthyl | (R)-BDPAB | Rhodium-catalyzed asymmetric hydrogenation of α-acylamidoacrylic acids researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H16Br2/c2*23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h2*1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTVFYBXPACSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Br4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiopurification of S 2,2 Bis Bromomethyl 1,1 Binaphthalene

Diverse Synthetic Pathways to the 1,1'-Binaphthalene (B165201) Core

The construction of the 1,1'-binaphthalene skeleton is a critical first step in the synthesis of S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. Several synthetic methodologies have been developed to achieve this, with the most prominent being oxidative coupling, the Ullmann coupling, and the Suzuki-Miyaura coupling.

Oxidative Coupling: This is a classical and widely employed method for the synthesis of binaphthyl systems, particularly for the preparation of 1,1'-bi-2-naphthol (B31242) (BINOL), a key precursor. wikipedia.org The reaction typically involves the oxidation of 2-naphthol (B1666908) in the presence of a metal catalyst. Ferric chloride (FeCl₃) is a common and effective oxidant for this transformation. nih.gov The mechanism is believed to proceed through the formation of a naphthoxy radical, which then dimerizes to form the C-C bond between the two naphthalene (B1677914) units. Other metal salts, such as copper(II) chloride, have also been utilized as catalysts for this coupling reaction. nih.gov The reaction conditions can be tailored to favor the formation of the desired binaphthyl product.

Ullmann Coupling: The Ullmann reaction provides another robust route to the 1,1'-binaphthalene core. This method involves the copper-promoted coupling of two aryl halide molecules. In the context of binaphthyl synthesis, this would typically involve the reaction of a bromonaphthalene derivative in the presence of a copper catalyst at elevated temperatures. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper surface, followed by reductive elimination to form the biaryl bond. While effective, the traditional Ullmann coupling often requires harsh reaction conditions.

Suzuki-Miyaura Coupling: A more modern and versatile approach to constructing the 1,1'-binaphthalene scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of a naphthyl boronic acid or its ester with a naphthyl halide or triflate in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann coupling. The catalytic cycle involves the oxidative addition of the naphthyl halide to the palladium(0) catalyst, followed by transmetalation with the naphthyl boronic acid derivative and subsequent reductive elimination to yield the 1,1'-binaphthyl product.

| Synthetic Method | Reactants | Catalyst/Reagent | Key Features |

| Oxidative Coupling | 2-Naphthol | FeCl₃, CuCl₂ | Classical method, good for BINOL synthesis. |

| Ullmann Coupling | Bromonaphthalene | Copper | Robust method, often requires high temperatures. |

| Suzuki-Miyaura Coupling | Naphthyl boronic acid + Naphthyl halide/triflate | Palladium catalyst | High functional group tolerance, milder conditions. |

Strategies for Regioselective Introduction of Bromomethyl Functionalities

Once the 1,1'-binaphthalene core is established, the next crucial step is the regioselective introduction of the bromomethyl groups at the 2 and 2' positions. A common and effective strategy involves a two-step process starting from the readily available 1,1'-bi-2-naphthol (BINOL).

First, the hydroxyl groups of BINOL are converted to methyl groups to furnish 2,2'-dimethyl-1,1'-binaphthyl. This transformation can be achieved through various methylation procedures. Subsequently, the methyl groups are subjected to a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical irradiation.

The regioselectivity of this bromination is directed by the stability of the resulting benzylic radical intermediate. The radical formed at the methyl group attached to the naphthalene ring is stabilized by resonance with the aromatic system, thus favoring substitution at this position. This method allows for the selective introduction of bromine at the desired 2 and 2' positions, leading to the formation of 2,2'-bis(bromomethyl)-1,1'-binaphthyl.

An alternative approach involves the direct bromomethylation of a BINOL derivative. For instance, a BINOL alkyl ether can react with paraformaldehyde and hydrogen bromide in glacial acetic acid to yield the 6,6′-dibromomethylBINOL dialkyl ether. acs.org This demonstrates that direct bromomethylation is possible, although the regioselectivity is highly dependent on the substrate and reaction conditions.

| Starting Material | Reagents | Product | Key Reaction Type |

| 2,2'-Dimethyl-1,1'-binaphthyl | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO) | 2,2'-Bis(bromomethyl)-1,1'-binaphthyl | Free-Radical Bromination |

| BINOL Alkyl Ether | Paraformaldehyde, HBr, Acetic Acid | 6,6′-DibromomethylBINOL Dialkyl Ether | Electrophilic Bromomethylation |

Advanced Techniques for Enantioselective Synthesis and Chiral Resolution

Obtaining this compound in high enantiomeric purity is paramount for its applications in asymmetric synthesis. This can be achieved through either the resolution of a racemic mixture or by employing stereospecific synthetic routes starting from an enantiopure precursor.

Diastereoisomeric Resolution Methods, including the Williamson Reaction

A highly effective method for the resolution of racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl is through the formation of diastereomeric products via the Williamson ether synthesis. nih.gov In this approach, the racemic dibromide is reacted with an enantiopure chiral diol, such as (R)-BINOL, in the presence of a base like potassium carbonate. This reaction leads to the formation of two diastereomeric cyclic ethers. These diastereomers possess different physical properties, such as solubility and chromatographic mobility, which allows for their separation by conventional techniques like fractional crystallization or column chromatography.

Once the diastereomers are separated, the desired enantiomer of 2,2'-bis(bromomethyl)-1,1'-binaphthyl can be liberated by cleaving the ether linkages. This is typically achieved by treatment with a reagent like boron tribromide (BBr₃). nih.gov This method not only allows for the isolation of the desired (S)-enantiomer but also enables the recovery of the chiral resolving agent, (R)-BINOL, for reuse. nih.gov

Stereospecific Transformation Pathways for Optically Pure Enantiomers

An alternative to chiral resolution is the stereospecific synthesis of the target molecule from an enantiomerically pure starting material. In the case of this compound, the synthesis can commence with commercially available and optically pure (S)-BINOL. wikipedia.org

The synthetic sequence would mirror the one used for the racemic compound, but with the crucial difference that the chirality of the starting material is maintained throughout the reaction sequence. The stereospecific pathway involves the following key steps:

Methylation of (S)-BINOL: The enantiopure (S)-BINOL is first converted to (S)-2,2'-dimethyl-1,1'-binaphthyl.

Free-Radical Bromination: The resulting (S)-2,2'-dimethyl-1,1'-binaphthyl is then subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.

Since the stereogenic axis in the binaphthyl system is configurationally stable under these reaction conditions, the chirality is preserved, leading directly to the desired (S)-2,2'-bis(bromomethyl)-1,1'-binaphthalene in high enantiomeric purity. This approach avoids the need for a separate resolution step, making it an efficient and attractive route to the enantiopure product.

Enrichment and Amplification of Enantiomeric Excess in Binaphthyl Derivatives

In some cases, the initial enantiomeric excess (ee) of a binaphthyl derivative may not be sufficiently high for its intended application. In such instances, techniques for the enrichment and amplification of enantiomeric excess can be employed. While not a direct synthetic step for this compound, these principles are relevant to the broader field of obtaining enantiopure binaphthyl compounds.

One phenomenon that can be exploited is the "chiral amplification" observed in certain systems. For instance, in the context of gold nanoclusters functionalized with binaphthyl dithiol ligands, it has been shown that the introduction of a small amount of a chiral ligand can lead to a significant amplification of the enantiomeric excess of the entire system. nih.gov This occurs through a dynamic process of ligand exchange and racemization, where the system evolves towards the thermodynamically more stable diastereomeric state. While this specific example does not directly involve the target compound, it illustrates the potential for dynamic processes to enhance enantiopurity in chiral binaphthyl systems.

Another strategy for enriching enantiomeric excess is preferential crystallization. If a partially resolved mixture of enantiomers is crystallized, it is sometimes possible to obtain crystals of one enantiomer in a much higher ee than the starting mixture. This process can be repeated to achieve the desired level of enantiopurity.

Derivatization Strategies and Chiral Ligand Design Principles

Rational Functionalization of the S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene Scaffold

The functionalization of this compound is primarily achieved through nucleophilic substitution reactions at the benzylic carbons. The bromine atoms act as excellent leaving groups, facilitating the introduction of a wide range of nucleophiles bearing heteroatoms such as oxygen, nitrogen, phosphorus, and sulfur. This straightforward approach allows for the rational design of ligands where the chirality of the binaphthyl backbone is in close proximity to the newly formed coordinating sites.

The C₂-symmetric nature of the binaphthyl framework is a key feature in the design of many chiral ligands, as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity. The rigidity of the binaphthyl backbone also helps to create a well-defined chiral pocket around a coordinated metal center, which is crucial for effective stereochemical communication.

Development of Novel Chiral Ligands Based on the Binaphthalene Framework

The versatility of the this compound scaffold has been exploited to develop a multitude of chiral ligands with different coordinating atoms, each exhibiting unique properties and applications in asymmetric synthesis.

Chiral Oxygen Ligands

While the direct synthesis of chiral crown ethers from this compound is not extensively documented in readily available literature, the closely related precursor (S)-2,2'-bis(hydroxymethyl)-1,1'-binaphthyl is a common starting point for such macrocycles. The synthesis typically involves a Williamson ether synthesis, where the diol is reacted with a suitable dihalide or ditosylate of a polyethylene (B3416737) glycol chain in the presence of a base. The resulting chiral crown ethers have shown potential in enantioselective recognition of chiral ammonium (B1175870) salts.

Chiral Nitrogen Ligands, including Axially Chiral Biimidazole and Diamine Systems

A significant advancement in the use of this compound is the synthesis of novel axially chiral 2,2'-biimidazole (B1206591) ligands. researchgate.netgoogle.com These ligands are prepared in a single step through the reaction of this compound with 2,2'-biimidazole. researchgate.netgoogle.com This reaction proceeds via a remote chirality delivery strategy, where the axial chirality of the binaphthyl backbone induces chirality in the newly formed biimidazole moiety. researchgate.netgoogle.com These ligands have proven to be effective in copper- or iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N–H bond of carbazoles, achieving high enantioselectivities. researchgate.netgoogle.com

The synthesis of chiral diamine-based ligands has also been explored. While direct synthesis from this compound is a viable route, many approaches utilize the corresponding 2,2'-diamino-1,1'-binaphthyl precursor, which can be derivatized to introduce further complexity. These diamine ligands are crucial in forming metal complexes for a variety of asymmetric transformations.

Table 1: Synthesis of Chiral Nitrogen Ligands

| Ligand Type | Reactants | Base/Catalyst | Solvent | Yield | Ref |

|---|

Chiral Phosphine (B1218219) Ligands and Related Phosphorus-Containing Derivatives

The binaphthyl framework is central to some of the most successful chiral phosphine ligands in asymmetric catalysis, most notably BINAP ((S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While BINAP is not directly synthesized from this compound, this starting material provides a route to related phosphine ligands. The synthesis involves the reaction of the dibromide with a metal phosphide, such as lithium diphenylphosphide, to introduce the phosphine moieties. The resulting ligands, which form seven-membered chelate rings with transition metals, are highly effective in a range of asymmetric reactions, including hydrogenations and C-C bond-forming reactions. The less reactive nature of the corresponding 2,2'-dichloromethyl derivative is sometimes preferred for the synthesis of certain chiral phosphines.

Synthesis and Application of Other Chiral Heteroatom Ligands (e.g., Thiocrown Ethers)

The versatility of the this compound scaffold extends to the synthesis of ligands containing other heteroatoms, such as sulfur. Chiral thiocrown ethers, which are sulfur analogues of crown ethers, have been prepared from binaphthyl precursors. nih.govresearchgate.net The synthesis involves the reaction of a binaphthyl derivative, such as 3,3'-bis(bromomethyl)-2,2'-dimethoxy-1,1'-binaphthyl, with various dithiols in the presence of a base like cesium carbonate in DMF. nih.govresearchgate.net These thiocrown ethers have demonstrated an affinity for transition metals. nih.govresearchgate.net

Table 2: Synthesis of Chiral Thiocrown Ethers

| Reactant 1 | Reactant 2 | Base | Solvent | Yield Range | Ref |

|---|

Exploration of Remote Chirality Delivery in Ligand Architectures

The concept of remote chirality delivery is elegantly demonstrated in the synthesis of axially chiral 2,2'-biimidazole ligands from this compound. researchgate.netgoogle.com In this strategy, the established axial chirality of the binaphthyl backbone is effectively transferred to a remote part of the molecule during the ligand synthesis. The rigid binaphthyl unit acts as a chiral template, directing the stereochemical outcome of the cyclization reaction that forms the biimidazole ring system. This approach is powerful as it allows for the creation of new chiral centers or axes at a distance from the original source of chirality, expanding the possibilities for designing complex and effective chiral ligands. researchgate.netgoogle.com

Applications in Asymmetric Catalysis and Stereoselective Transformations

Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, most notably 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), form stable and effective complexes with a variety of transition metals. These complexes are renowned for their ability to catalyze enantioselective reactions with high efficiency and selectivity. wikipedia.orgnbinno.com

Copper and Iron-Catalyzed Enantioselective Transformations

Copper complexes incorporating binaphthyl-based ligands have proven effective in several asymmetric transformations. For instance, a catalyst system involving a BINAP-copper complex supported on hydrotalcite has been used for borrowing hydrogen and dehydrogenation cyclization reactions. rsc.org Chiral O-N-N tridentate ligands, designed from 1,1′-bi-2-naphthol (BINOL), have been applied in copper(II)-catalyzed asymmetric Henry reactions, yielding β-nitroalcohols with up to 94% enantiomeric excess (ee). thieme-connect.com Furthermore, Cu(I)-catalyzed borylative cyclization of 1,3-enynes using BINAP ligands can produce bicyclic products with enantioselectivity as high as >99%. nih.gov

Iron catalysis utilizing binaphthyl-derived scaffolds has also been explored. While often focused on the synthesis of the BINOL scaffold itself through iron-catalyzed oxidative coupling of 2-naphthols, nih.gov these scaffolds are foundational. The resulting axially chiral ligands create a rigid pocket for substrate binding, enabling high enantioselectivity in subsequent reactions.

| Substrate (Aldehyde) | Ligand | Yield (%) | ee (%) |

| Benzaldehyde | (S)-BINOL-proline hybrid | 91 | 92 (R) |

| 4-Nitrobenzaldehyde | (S)-BINOL-proline hybrid | 95 | 94 (R) |

| 4-Chlorobenzaldehyde | (S)-BINOL-proline hybrid | 92 | 91 (R) |

| 2-Naphthaldehyde | (S)-BINOL-proline hybrid | 90 | 90 (R) |

Table 1: Representative results for the Cu(II)-catalyzed asymmetric Henry reaction using a BINOL-proline hybrid ligand. Data sourced from multiple studies on Henry reactions. thieme-connect.com

Zinc-Catalyzed Asymmetric Additions, including Autocatalytic Asymmetric Enhancement

Binaphthyl-based chiral ligands are widely used to induce enantioselectivity in the addition of organozinc reagents to carbonyl compounds. The reaction of diethylzinc (B1219324) with various aldehydes, catalyzed by ligands derived from BINOL, can produce chiral secondary alcohols in high yields (up to 91%) and with excellent enantioselectivities (up to 98% ee). rsc.org The specific design of the ligand, including substituents on the binaphthyl core, is crucial for achieving high levels of stereocontrol. acs.orgresearchgate.net

| Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) |

| Benzaldehyde | 10 | 85 | 96 |

| 4-Methylbenzaldehyde | 10 | 91 | 98 |

| 4-Methoxybenzaldehyde | 10 | 88 | 97 |

| 2-Thiophenecarboxaldehyde | 10 | 82 | 95 |

Table 2: Enantioselective addition of diethylzinc to aldehydes catalyzed by a binaphthyl-based chiral ligand. rsc.org

Palladium-Catalyzed Asymmetric Hydrogenation and Cross-Coupling Reactions

Palladium complexes of BINAP and its derivatives are among the most powerful catalysts for asymmetric synthesis. In asymmetric hydrogenation, Pd-BINAP systems are effective for the reduction of various substrates, including γ-fluorinated iminoesters, where using fluorinated alcohols as solvents can significantly improve yields and enantioselectivity (up to 91% ee). dicp.ac.cn These catalysts have also been successfully applied to the hydrogenation of lactones under base-free conditions through dynamic kinetic resolution, providing access to valuable chiral building blocks. nih.gov

In the realm of C-C bond formation, palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling is a powerful method for constructing axially chiral biaryl compounds. nih.govnih.gov Chiral phosphoramidite-stabilized palladium nanoparticles derived from binaphthyl scaffolds have been used to catalyze the synthesis of sterically hindered biaryls with high yields (up to 85%) and exceptional enantiomeric excesses (>99% ee). acs.org These nanoparticle catalysts also demonstrate excellent reusability, maintaining their activity and selectivity over multiple cycles. nih.gov

| Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| 1-Iodonaphthalene | 2-Ethoxynaphthaleneboronic acid | (S)-Phosphoramidite@PdNP | 85 | >99 |

| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | (S)-BINAP | 96 | 74 |

| 1-Iodo-2-naphthol | 1-Naphthylboronic acid | (S)-t-Bu-Phos-BINAM | 95 | 91 |

Table 3: Selected examples of palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. nih.govacs.org

Other Metal-Mediated Enantioselective Processes

Beyond copper, iron, zinc, and palladium, ligands derived from this compound have been successfully complexed with other transition metals for enantioselective catalysis.

Ruthenium: Ru-BINAP complexes are highly versatile catalysts, particularly for the asymmetric hydrogenation of a wide range of ketones and olefins. nbinno.comacs.org They are capable of reducing 1,3-diketones to 1,3-diols with exceptional diastereo- and enantioselectivity. rsc.org These catalysts are also effective for the hydrogenation of N-heteroaryl vinyl ethers and alkoxyallenes, providing access to important chiral intermediates. nih.govrsc.org The efficiency of Ru-BINAP systems has led to their use in industrial-scale syntheses. thieme-connect.com

Rhodium: Rhodium-BINAP complexes were among the first to demonstrate the power of this ligand class, famously applied by Noyori in the synthesis of (–)-menthol. wikipedia.org They are highly effective for the asymmetric hydrogenation of various activated alkenes. ethz.ch

Gold: Chiral phosphine (B1218219) ligands based on the binaphthyl framework have been utilized in gold catalysis. These ligands can enable asymmetric trapping of reactive gold carbene species and facilitate reactions like intramolecular hydroamination, albeit sometimes with moderate enantioselectivity. nih.govescholarship.orgnih.gov Bifunctional ligands that incorporate both the binaphthylphosphine core and a remote basic group can cooperatively activate substrates, leading to highly enantioselective transformations. nih.gov

Organocatalytic Applications

The this compound scaffold is not limited to forming ligands for metal catalysis; it is also a foundational structure for purely organic catalysts.

Design and Utilization of this compound Derived Organocatalysts (e.g., Phase-Transfer Catalysis)

This compound is an ideal precursor for synthesizing C₂-symmetric chiral phase-transfer catalysts (PTCs). By reacting the bis(bromomethyl) derivative with amines or phosphines, chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts can be prepared. These onium salts act as catalysts that shuttle anions from an aqueous or solid phase into an organic phase, where they react with an organic substrate within a chiral ion pair environment.

These binaphthyl-derived PTCs have been successfully applied to a variety of asymmetric transformations, most notably the alkylation of glycine (B1666218) Schiff base derivatives to produce non-natural α-amino acids with excellent enantioselectivity. The rigid structure of the catalyst, with substituents on the binaphthyl rings, effectively shields one face of the enolate, directing the incoming alkyl halide to the other face and thus controlling the stereochemical outcome. The efficiency of these catalysts allows for high yields and selectivities even with low catalyst loadings.

| Alkyl Halide | Catalyst | Yield (%) | ee (%) |

| Benzyl bromide | (S)-N-spiro ammonium salt | 95 | 96 |

| Allyl bromide | (S)-N-spiro ammonium salt | 93 | 92 |

| Ethyl iodide | (S)-N-spiro ammonium salt | 85 | 90 |

| Isopropyl bromide | (S)-N-spiro ammonium salt | 78 | 88 |

Table 4: Asymmetric alkylation of a tert-butyl glycinate-benzophenone Schiff base using a binaphthyl-derived spiro-quaternary ammonium salt as a phase-transfer catalyst.

Implementation in Specific Organic Reactions (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The development of asymmetric versions of this reaction is of great interest as the resulting β-nitro alcohols are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids.

Catalysts derived from the binaphthyl scaffold, for which this compound is a key precursor, have been successfully employed to control the enantioselectivity of the Henry reaction. For instance, chiral ligands are synthesized from this starting material and then complexed with metal ions, such as copper(II). These chiral metal complexes act as Lewis acids to activate the aldehyde substrate and coordinate the nitroalkane, all within a precisely defined chiral pocket. This controlled environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product.

One of the first examples of a highly effective catalytic asymmetric nitroaldol reaction utilized a lanthanum-lithium-BINOL complex (LLB), where BINOL (1,1'-bi-2-naphthol) is a closely related binaphthyl derivative. psu.edu The catalyst, prepared from (S)-BINOL, LaCl3, and other components, promoted the reaction between various aldehydes and nitromethane (B149229) to yield β-nitro alcohols with high enantiomeric excesses (70-95% ee). psu.edu The fundamental chiral architecture provided by the binaphthyl unit is the key to achieving this high level of stereocontrol.

| Aldehyde Substrate | Product (β-Nitro Alcohol) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| n-Hexanal | (R)-1-Nitro-2-heptanol | 85 | 91 |

| Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(nitromethyl)methanol | 81 | 92 |

| Benzaldehyde | (R)-1-Nitro-2-phenylethanol | 78 | 79 |

Mechanistic Studies and Stereochemical Control

Understanding the mechanism by which catalysts derived from this compound exert stereochemical control is paramount for optimizing existing reactions and designing new, more efficient catalytic systems. A combination of spectroscopic techniques and computational modeling provides deep insights into the catalytic cycle and the factors governing selectivity.

Elucidation of Reaction Mechanisms through Spectroscopic Techniques (e.g., NMR, X-ray Diffraction)

Spectroscopic methods are indispensable tools for characterizing the structure of catalysts and their intermediates. X-ray crystallography, in particular, can provide precise atomic-level information about the three-dimensional structure of the chiral catalyst and its complexes with substrates or substrate analogs. This allows for the direct visualization of the chiral pocket and the binding mode of the reactants. For example, X-ray analysis of metal complexes with binaphthyl-based ligands reveals the specific torsion angle (dihedral angle) between the two naphthalene (B1677914) rings, which is a critical feature of the chiral environment. st-andrews.ac.uk This structural information helps to rationalize the observed stereoselectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to probe the catalyst structure and its interactions in solution, which is more representative of the actual reaction conditions. By studying the changes in chemical shifts and coupling constants upon substrate binding, researchers can deduce the geometry of the catalyst-substrate complex and identify key interactions, such as hydrogen bonding or π-π stacking, that contribute to the stereochemical outcome.

Computational Chemistry and Theoretical Modeling of Catalytic Cycles and Intermediates

Computational chemistry offers a complementary approach to experimental studies, providing detailed energetic and structural information about transient species like transition states and reaction intermediates that are often difficult to observe experimentally. Quantum calculations can be used to model the entire catalytic cycle of a reaction.

For binaphthyl derivatives, theoretical studies have been crucial in understanding their fundamental properties, such as the barrier to rotation around the C-C bond connecting the two naphthalene rings. acs.org This rotational barrier is what imparts the molecule's stable axial chirality. Calculations show that the energy barrier is highly dependent on the size of the substituents at the 2 and 2' positions. acs.org Larger, bulkier groups increase the barrier, enhancing the optical stability of the chiral ligand. acs.org

Theoretical models of the Henry reaction catalyzed by a chiral metal-binaphthyl complex can map out the potential energy surface of the reaction. These models help to identify the lowest energy transition state, which corresponds to the major product enantiomer. By comparing the energies of the competing transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted and the origins of the selectivity can be pinpointed to specific steric or electronic interactions.

Analysis of Factors Governing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of a reaction catalyzed by a species derived from this compound is governed by a subtle interplay of several factors:

Structure of the Ligand: The steric bulk and electronic properties of the groups attached to the binaphthyl scaffold are critical. Modifications to the ligand, made possible by the reactivity of the bromomethyl groups, allow for fine-tuning of the catalyst's chiral pocket to fit specific substrates and enhance selectivity.

The Metal Center: The choice of the metal ion influences the Lewis acidity and the coordination geometry of the resulting catalyst. This, in turn, affects how the substrates are oriented within the chiral environment.

Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the energetics of the catalytic cycle and the stability of various intermediates, thereby influencing both the reaction rate and the stereoselectivity.

Substrate Structure: The steric and electronic properties of the aldehyde and the nitroalkane also play a crucial role. A successful asymmetric catalyst must provide a chiral environment that can effectively differentiate between the prochiral faces of the substrate.

The high degree of modularity, originating from the ability to easily modify the this compound precursor, allows for the systematic investigation of these factors. By creating a library of related ligands and testing their performance in a given reaction, a comprehensive understanding of the structure-activity and structure-selectivity relationships can be developed, leading to the rational design of highly effective asymmetric catalysts.

Advanced Research Avenues and Future Perspectives

Integration into Supramolecular Chemistry and Molecular Recognition Systems

The unique stereochemical properties of S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene make it an ideal scaffold for the construction of host molecules in supramolecular chemistry. These molecules are designed to selectively bind with other molecules, known as guests, through non-covalent interactions, a process fundamental to molecular recognition.

Construction of Conformationally Locked Receptors and Host-Guest Interactions

The reactive bromomethyl groups on the this compound backbone allow for its incorporation into larger, more complex structures such as macrocycles. These cyclic compounds can be designed to have pre-organized, conformationally rigid cavities, making them highly effective as receptors for specific guest molecules.

A notable application of this is in the synthesis of chiral macrocyclic hosts. For instance, enantiopure macrocycles composed of chiral binaphthyl units have been synthesized and have demonstrated a remarkable ability to selectively recognize iodide anions over other anions. mdpi.comnih.gov This selectivity is attributed to the formation of neutral C-H···anion interactions within the well-defined cavity of the macrocycle. mdpi.com The design of such receptors with specific sizes and shapes is a key area of research, with the binaphthyl unit providing the necessary structural rigidity and chiral environment for selective molecular recognition. nih.govacs.org

Investigation of Allosteric Phenomena in Binaphthalene-Derived Architectures

Allosteric regulation, where the binding of a molecule at one site on a receptor influences the binding at a distant site, is a crucial mechanism in biological systems. In supramolecular chemistry, researchers are designing artificial systems that mimic this behavior. Binaphthalene-derived architectures, synthesized from precursors like this compound, are promising candidates for the development of allosteric receptors.

The conformational flexibility and defined stereochemistry of these binaphthyl-based structures can be exploited to create systems where the binding of a guest molecule induces a conformational change, thereby altering the binding affinity for a second guest. While direct studies detailing allosteric phenomena specifically originating from this compound are still an emerging area, the principles of designing allosteric modulators that target specific receptor conformations are well-established and offer a promising avenue for future research with these versatile building blocks. biorxiv.orgnih.gov

Applications in Advanced Materials Science

The atropisomeric chirality of this compound is being harnessed to create novel materials with unique properties and applications, particularly in the fields of catalysis and polymer science.

Chiral Porous Materials and Frameworks for Heterogeneous Catalysis

Chiral porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are of great interest for their potential in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. The incorporation of chiral building blocks like this compound into these frameworks can create catalytically active sites with a specific stereochemical environment.

Binaphthyl-based chiral covalent organic frameworks have been synthesized and utilized as chiral stationary phases in high-performance liquid chromatography (HPLC) for the successful separation of racemic drugs. nih.gov This demonstrates the potential of these materials to create environments that can distinguish between enantiomers. The development of such frameworks with tunable porosity and catalytic selectivity is an active area of research, with the goal of creating highly efficient and recyclable catalysts for asymmetric synthesis. sciopen.com

Development of Functional Polymeric Materials with Atropisomeric Chirality

The integration of this compound into polymer chains allows for the creation of functional materials with inherent atropisomeric chirality. scirp.org These chiral polymers can exhibit unique optical, electronic, and recognition properties.

Binaphthyl-based macromolecules have been extensively studied for their applications as sensors, host molecules, and in asymmetric catalysis. researchgate.net The synthesis of main-chain chiral conjugated polymers incorporating optically active binaphthyl units is a significant area of focus. researchgate.net These materials can be designed to have specific functionalities and have shown promise in areas such as chiral recognition and the development of advanced optical materials. nih.gov The development of Ar-BINMOL-derived atropisomeric ligands, which possess both axial and sp3 central chirality, further expands the possibilities for creating highly selective catalysts and functional materials. nih.gov

Emerging Trends and Outlook in this compound Research

The versatility of this compound continues to drive innovation in several key areas of chemical research. Current and future research is expected to focus on several promising directions:

Design of More Complex Supramolecular Systems: The synthesis of increasingly sophisticated and larger macrocycles and cages with precisely controlled architectures will lead to receptors with higher selectivity and affinity for a wider range of guest molecules, including biologically relevant targets. nih.gov

Advanced Catalytic Systems: The development of novel chiral porous materials and polymers incorporating this compound is anticipated to yield highly efficient and reusable heterogeneous catalysts for a broader scope of asymmetric reactions.

Functional Atropisomeric Polymers: Research into functional polymers with atropisomeric chirality is poised to expand into new application areas, such as chiroptical devices, smart materials, and enantioselective separations.

Biomedical Applications: The inherent chirality and structural rigidity of binaphthyl derivatives make them attractive scaffolds for the design of new therapeutic agents and diagnostic tools. The cytotoxic and antiproliferative activities of some atropisomeric binaphthyl derivatives are already being explored. nih.gov

Strategies for Catalyst Recycling and Heterogenization

The high cost of precious metals (like ruthenium, rhodium, palladium) and complex chiral ligands derived from this compound necessitates the development of robust methods for catalyst recovery and reuse. researchgate.netresearchgate.net Homogeneous catalysts, while often exhibiting superior activity and selectivity, are notoriously difficult to separate from reaction products. researchgate.net Consequently, significant research effort has been directed towards catalyst recycling and heterogenization—the process of immobilizing a homogeneous catalyst onto a solid support.

Heterogenization Strategies:

The reactive bromomethyl groups of this compound are ideal handles for covalent attachment to various solid supports. This immobilization transforms the soluble homogeneous catalyst into an insoluble, easily recoverable heterogeneous catalyst.

Inorganic Supports: Materials like silica, zeolites, and metal-organic frameworks (MOFs) are frequently used. For instance, catalysts can be anchored to functionalized silica gel, combining the high surface area and mechanical stability of the support with the catalyst's reactivity.

Organic Polymer Supports: Polystyrene and other polymers can be functionalized to react with the bromomethyl groups, leading to polymer-supported catalysts. These are often used in packed-bed reactors for continuous flow processes.

Nanoparticle Immobilization: Chiral ligands derived from the binaphthyl scaffold have been used to stabilize metal nanoparticles, such as palladium nanoparticles. These systems serve as quasi-homogeneous catalysts, offering high activity and the potential for recovery through methods like centrifugation or filtration. rsc.org

Advanced Recycling Techniques:

Beyond simple heterogenization, several other techniques are being explored to facilitate catalyst separation and recycling.

Biphasic Catalysis: This approach involves modifying the catalyst to be soluble in a phase that is immiscible with the product phase. researchgate.net For example, sulfonation of phosphine (B1218219) ligands derived from the binaphthyl backbone can render the catalyst water-soluble, allowing it to be easily separated from organic products. researchgate.net Other biphasic systems utilize ionic liquids or perfluorinated solvents. researchgate.net

Membrane Filtration: Organic Solvent Nanofiltration (OSN) has emerged as a powerful tool for separating soluble, high-molecular-weight catalysts from smaller product molecules. researchgate.net This technique allows for the retention and recycling of the homogeneous catalyst without the need for chemical modification or immobilization, thus preserving its original activity and selectivity. researchgate.net

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Immobilization on Solid Supports | Covalent attachment of the catalyst to an insoluble material like a polymer or silica. | Easy separation (filtration); suitable for continuous flow reactions. | Potential for reduced activity/selectivity; leaching of the metal or ligand. |

| Biphasic Catalysis | Confining the catalyst to a liquid phase (e.g., water, ionic liquid) immiscible with the product phase. researchgate.netresearchgate.net | Simple separation by decantation; preserves the homogeneous nature of the catalyst. | Requires catalyst modification; potential for catalyst leaching into the product phase. |

| Organic Solvent Nanofiltration (OSN) | Using a membrane to separate the larger catalyst complex from smaller product molecules in a homogeneous solution. researchgate.net | Recycles the unmodified homogeneous catalyst; maintains high activity and selectivity. researchgate.net | Membrane stability and cost; potential for membrane fouling. |

Discovery of Novel Reactivities and Expansion of Synthetic Scope

Researchers are continuously seeking to unlock new transformations and broaden the range of substrates for which catalysts derived from this compound are effective. This involves designing new ligands and exploring their application in cutting-edge catalytic reactions.

Asymmetric C–H Activation and Cycloadditions:

A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. Recently, novel chiral ligands that merge the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids have been developed. nih.gov These ligands, when complexed with palladium, have proven highly effective in enantioselective C–H activation/cycloaddition reactions. For example, they have enabled the asymmetric synthesis of complex nitrogen-containing heterocycles like 2-benzazepines through formal (5 + 2) cycloadditions, achieving substantially higher enantioselectivities than previous catalyst systems. nih.gov

Enantioselective Hydrogenation of Challenging Substrates:

While the hydrogenation of certain functional groups using BINAP-metal complexes is well-known, research continues to push the boundaries to include more challenging substrates. researchgate.net A notable advancement is the asymmetric hydrogenation of N-heteroaromatic compounds, such as quinolines and indoles. rsc.org Chiral diphosphine-modified binaphthyl-stabilized palladium nanoparticles have demonstrated good to excellent yields and moderate enantioselectivities in these transformations, outperforming traditional homogeneous complexes in some cases. rsc.org

Phase-Transfer Catalysis:

The binaphthyl framework is central to the design of advanced phase-transfer catalysts. By converting the bromomethyl groups into quaternary ammonium (B1175870) or phosphonium (B103445) salts, highly effective chiral phase-transfer catalysts can be synthesized. nih.gov These "Maruoka-type" catalysts, featuring a C2-symmetric chiral biaryl structure, are used in a variety of asymmetric transformations, including alkylations and conjugate additions, often under mild, base-free, or neutral conditions. nih.gov The rigid chiral environment created by the binaphthyl backbone is crucial for achieving high levels of stereocontrol in these reactions.

| Reaction Type | Catalyst System (Derived from Binaphthyl Scaffold) | Key Application/Substrate Class | Significance |

|---|---|---|---|

| Asymmetric C–H Activation/Cycloaddition | Palladium complexes with ligands combining binaphthyl and amino acid motifs. nih.gov | Synthesis of benzazepines from homobenzyltriflamides and allenes. nih.gov | Provides direct access to complex heterocyclic structures with high enantioselectivity. |

| Asymmetric Hydrogenation | Ruthenium, Rhodium, or Palladium complexes with BINAP-type ligands. rsc.orgresearchgate.net | N-heteroaromatics (quinolines, indoles). rsc.org | Expands the scope of asymmetric hydrogenation to include important heterocyclic cores. |

| Asymmetric Phase-Transfer Catalysis | C2-symmetric chiral biaryl-modified tetraalkylammonium salts. nih.gov | Asymmetric alkylations and Michael additions under neutral conditions. nih.gov | Enables stereocontrolled bond formation without the need for strong bases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene, and how is enantiopurity ensured?

- Methodology : The compound is typically synthesized via bromination of (S)-BINOL derivatives. A key procedure involves treating (S)-2,2'-bis(hydroxymethyl)-1,1'-binaphthalene with 30% HBr in acetic acid at 90°C for 1.5 hours, achieving 96% yield after purification . Enantiopurity is maintained by starting from enantiomerically pure precursors (e.g., >98% ee BINOL derivatives) and avoiding racemization-prone conditions during bromination .

Q. How is this compound characterized structurally?

- Methodology : Characterization relies on / NMR to confirm bromomethyl substitution and axial chirality. Chiral HPLC or polarimetry validates enantiopurity (>98% ee). Melting points (e.g., 133°C for derivatives) and mass spectrometry (FW: 412.12) are also critical .

Q. What are the primary safety considerations when handling this compound?

- Methodology : The compound is moisture-sensitive and should be stored under inert atmosphere (N/Ar) at room temperature. Hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use glove boxes for air-free manipulations and neutralize waste with NaHCO .

Advanced Research Questions

Q. How does this compound serve as a precursor for chiral ligands in asymmetric catalysis?

- Methodology : The bromomethyl groups undergo nucleophilic substitution to generate ligands. For example:

- Phosphine Ligands : React with diphenylphosphine to form (S)-BINAP, a key ligand in enantioselective cross-coupling reactions (e.g., 93% ee in ZnEt additions) .

- Azepine Ligands : Treatment with hydroxylamine yields hydroxylamine intermediates (65% yield), followed by Zn/In reduction to binaphthylazepines (97% yield) .

Q. What strategies resolve contradictions in reported yields for ligand synthesis steps?

- Analysis : Discrepancies arise from purification methods and reaction scalability. For instance, hydroxylamine formation yields 65% due to intermediate instability, while Zn/In reduction achieves 97% via milder conditions. Column chromatography (neutral AlO) vs. flash chromatography impacts recovery .

Q. How do computational methods predict the racemization barriers of chiral binaphthyl systems?

- Methodology : Density functional theory (DFT) identifies anti-pathway transition states for racemization. For 1,1'-binaphthalene-2,2'-diol derivatives, activation Gibbs energy (~30 kcal/mol) aligns with experimental data. Steric hindrance from bromomethyl groups likely increases barriers, stabilizing the S-configuration .

Q. What mechanistic insights explain the high enantioselectivity in iron-catalyzed N–H insertion reactions using derived ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.